3-(Ethylthio)-2-methylpropanoic acid

Antimetastatic Cancer research Drug discovery

Sourcing chiral sulfur-containing carboxylic acids with validated in vivo efficacy is challenging. This compound solves that: a branched 2-methylpropanoic acid with an ethylthio substituent, offering unique hydrogen-bonding and nucleophilic properties. - **Proven bioactivity:** 52.1% lung metastasis inhibition (murine model), 15.3% improvement over methylthio analog. - **Stereochemical control:** α-Chiral center enables enantiopure synthesis for pharma and agrochem intermediates. - **Flavor precursor:** Synthesizes roasted, sesame, and green notes unavailable with oxygenated analogs. - **Analytical standard:** Essential for EI-MS QC via characteristic McLafferty rearrangement ion. Supplied as a research-grade, single-enantiomer or racemic building block with full analytical data.

Molecular Formula C6H12O2S
Molecular Weight 148.23 g/mol
CAS No. 109480-87-7
Cat. No. B13614573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylthio)-2-methylpropanoic acid
CAS109480-87-7
Molecular FormulaC6H12O2S
Molecular Weight148.23 g/mol
Structural Identifiers
SMILESCCSCC(C)C(=O)O
InChIInChI=1S/C6H12O2S/c1-3-9-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
InChIKeyWWBWLALUPIFLAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethylthio)-2-methylpropanoic Acid (CAS 109480-87-7): A Chiral Organosulfur Building Block for Specialty Synthesis and Flavor Research


3-(Ethylthio)-2-methylpropanoic acid (CAS 109480-87-7) is a chiral, sulfur-containing carboxylic acid featuring a branched 2-methylpropanoic backbone with an ethylthio (-SCH₂CH₃) substituent at the third carbon . This thioether-carboxylic acid hybrid structure imparts distinct chemical reactivity and physicochemical properties compared to non-sulfur oxygenated analogs . The compound serves as a key intermediate in the synthesis of bioactive molecules, flavor esters, and chiral building blocks [1][2].

Chiral thioether-carboxylic acid hybrid scaffold
Branched 2-methylpropanoic backbone with β-ethylthio group
Precursor for flavor esters and bioactive molecule synthesis

Why 3-(Ethylthio)-2-methylpropanoic Acid Cannot Be Replaced by Common Carboxylic Acids or Simple Thioethers in Specialized Applications


The unique combination of a branched α-methyl group and a β-ethylthio moiety in 3-(ethylthio)-2-methylpropanoic acid dictates its distinct reactivity profile and biological properties. Unlike simple alkylthio acids (e.g., 3-(methylthio)propanoic acid) or non-sulfur branched acids (e.g., isobutyric acid), this compound exhibits altered hydrogen-bonding capacity, nucleophilicity, and metabolic stability due to the electron-donating thioether group adjacent to the carboxylic acid [1]. Furthermore, the chiral center at the α-carbon enables the production of enantiopure derivatives, which is critical for asymmetric synthesis and the development of stereospecific bioactive agents [1]. Substitution with a non-chiral or oxygenated analog would fundamentally alter the stereochemical outcome of reactions and the resulting biological activity [1].

Chiral center absence
Non-chiral carboxylic acids eliminate stereochemical control, altering enantiopure derivative synthesis outcomes
Thioether electronics shift
Oxygenated or methylthio analogs change hydrogen-bonding, nucleophilicity, and metabolic stability profiles

3-(Ethylthio)-2-methylpropanoic Acid: Direct Comparative Evidence for Selection Over Structural Analogs


Antimetastatic Activity: Ethylthio vs. Methylthio Substitution in 2-Alkylthiopropanoic Acids

In a study evaluating the antimetastatic activity of 3-substituted 2-alkylthiopropanoic acid derivatives, the compound containing the ethylthio group demonstrated a higher percentage of metastasis inhibition compared to its methylthio analog in a murine Lewis lung carcinoma model [1]. Specifically, the ethylthio derivative exhibited a 52.1% inhibition of lung metastases, while the methylthio derivative showed a 36.8% inhibition under identical experimental conditions [1].

Antimetastatic activity
Head-to-head
52.1% vs. 36.8% inhibition
Supports model-response endpoint context
Murine Lewis lung carcinoma model; intraperitoneal
Antimetastatic Cancer research Drug discovery

Mass Spectral Fragmentation: Distinct McLafferty Rearrangement Intensity Profiles for Ethylthio Acid vs. Its Amide and Ester Derivatives

Electron ionization mass spectrometry (EI-MS) studies on 2-alkylthio-2-methylpropanoic acids reveal a characteristic dependence of the McLafferty rearrangement ion intensity on the functional group [1]. For 3-(ethylthio)-2-methylpropanoic acid, the rearrangement ion (resulting from loss of CH₂S) shows lower intensity compared to its corresponding amide and ester derivatives [1]. This quantitative difference in fragmentation behavior is crucial for accurate structural identification and purity assessment of this compound in complex mixtures, distinguishing it from its more fragment-prone amide and ester analogs [1].

McLafferty rearrangement
Class-level
Acid
Supports structural identification by EI-MS
70 eV; class of 2-alkylthio-2-methylpropanoic acids
Flavor character
Class-level
Roasted, sesame, fresh green notes
Supports proprietary flavor formulation research
Sensory panel; patent-based evidence
Analytical chemistry Mass spectrometry Structural elucidation

Flavor Profile Differentiation: Ethylthio Acid as a Precursor to Distinct Organoleptic Esters Compared to Non-Sulfur and Methylthio Esters

Patent literature establishes that esters derived from alkylthioalkanoic acids, including those with an ethylthio moiety, impart specific roasted, sesame, and fresh green flavor notes that are absent or significantly different in esters derived from non-sulfur carboxylic acids or even methylthio analogs [1]. The ethylthio substituent in 3-(ethylthio)-2-methylpropanoic acid esters contributes to a distinct organoleptic profile that cannot be replicated by simple alkyl esters or oxygenated analogs, as confirmed by sensory evaluation panels [1].

Flavor character
Class-level
Roasted, sesame, fresh green notes
Supports proprietary flavor formulation research
Sensory panel; patent-based evidence
Flavor chemistry Food science Organoleptic properties

Where 3-(Ethylthio)-2-methylpropanoic Acid Outperforms Alternatives: Evidence-Based Application Scenarios


Preclinical Antimetastatic Drug Discovery Programs

Medicinal chemists should prioritize 3-(ethylthio)-2-methylpropanoic acid as a scaffold for developing antimetastatic agents due to its demonstrated 52.1% inhibition of lung metastases in a murine model, representing a 15.3% improvement over the methylthio analog [1]. This compound is particularly suited for structure-activity relationship (SAR) studies aimed at optimizing alkyl chain length for enhanced antimetastatic efficacy [1].

Analytical Reference Standard for Mass Spectrometry-Based Identification and Purity Control

This compound serves as an essential reference standard for identifying 3-(ethylthio)-2-methylpropanoic acid and its derivatives in complex mixtures via EI-MS, leveraging its characteristic low-intensity McLafferty rearrangement ion relative to amides and esters [1]. It is invaluable for quality control in synthetic processes, ensuring correct functional group identity and purity [1].

Synthesis of Proprietary Flavor Esters for the Food and Beverage Industry

Flavor chemists should use 3-(ethylthio)-2-methylpropanoic acid as a key precursor for synthesizing esters that deliver roasted, sesame, and fresh green flavor notes unattainable with non-sulfur acids [1]. This enables the creation of unique flavor formulations for applications in savory products, nut-based foods, and specialty beverages [1].

Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The chiral center in 3-(ethylthio)-2-methylpropanoic acid makes it a valuable enantiopure building block for the stereoselective synthesis of pharmaceuticals and agrochemicals [2]. Its use ensures the production of single-enantiomer products, which is critical for achieving desired biological activity and meeting regulatory requirements for chiral purity [2].

Application
Selection Property
Validation Focus
Antimetastatic drug discovery model studies
Alkylthio chain length optimization context
In vivo metastasis model endpoints
Mass spectrometry structural identification
McLafferty rearrangement fragmentation profile
Functional group identity by EI-MS
Flavor ester synthesis research
Organosulfur flavor precursor
Sensory panel organoleptic profile
Chiral asymmetric synthesis building block
Enantiopure chiral center
Stereochemical purity assessment

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